7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
The compound 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione represents a unique class of chemical structures combining diverse functional groups. These groups endow the compound with significant pharmacological potential, making it a subject of extensive research in fields such as medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione involves multi-step reactions, typically beginning with the creation of the core quinazoline scaffold. This process often starts with the cyclization of appropriate aniline derivatives, followed by incorporation of the 1,2,4-oxadiazole moiety via oxidative conditions. The methylthio substitution is generally introduced through nucleophilic aromatic substitution reactions.
Industrial Production Methods
In an industrial setting, scalable synthetic routes focus on the optimization of yields and the reduction of production costs. This may include using high-throughput screening techniques to identify optimal reaction conditions and employing continuous flow chemistry to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions primarily at the methylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions typically target the oxadiazole ring, yielding amine derivatives under appropriate conditions.
Substitution: The aromatic rings of this compound are prone to electrophilic substitution reactions, introducing various functional groups that can modify its pharmacological profile.
Common Reagents and Conditions
Oxidizing agents: : H2O2, mCPBA.
Reducing agents: : NaBH4, LiAlH4.
Substitution reagents: : Halogenating agents (Cl2, Br2), alkylating agents (alkyl halides), and acylating agents (acid chlorides).
Major Products
Oxidation products: : Sulfoxide and sulfone derivatives.
Reduction products: : Amine derivatives.
Substitution products: : Halogenated, alkylated, and acylated derivatives.
Scientific Research Applications
The unique structure of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione makes it valuable in various scientific research areas:
Chemistry: : As a versatile scaffold for the synthesis of diverse compounds in organic synthesis and combinatorial chemistry.
Biology: : As a probe in biological assays to study enzyme interactions and cellular pathways.
Medicine: : Investigated for its potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: : Used in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of this compound involves interaction with various molecular targets, depending on the biological context. Key pathways include:
Inhibition of specific enzymes: : It can bind to active sites, thereby modulating enzyme activity.
Interaction with cellular receptors: : Altering signal transduction pathways and affecting cellular responses.
Inducing apoptosis: : Through mitochondrial pathways in cancer cells, leading to programmed cell death.
Comparison with Similar Compounds
The structural uniqueness of 7-(3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)-3-(3-phenylpropyl)quinazoline-2,4(1H,3H)-dione lies in the presence of the oxadiazole ring and the methylthio substitution, which differentiate it from other quinazoline derivatives.
Similar Compounds
Quinazoline-2,4-diones: : Differing by the absence of the oxadiazole ring or alternative substitutions.
Oxadiazole derivatives: : Lacking the quinazoline core or bearing different substituents.
Methylthio-substituted aromatic compounds: : Without the complex ring system.
Each of these similar compounds exhibits distinct chemical reactivities and biological activities, highlighting the importance of the specific structural features of this compound in determining its unique profile.
Properties
CAS No. |
1359204-31-1 |
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Molecular Formula |
C26H22N4O3S |
Molecular Weight |
470.55 |
IUPAC Name |
7-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-3-(3-phenylpropyl)-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3S/c1-34-20-12-9-18(10-13-20)23-28-24(33-29-23)19-11-14-21-22(16-19)27-26(32)30(25(21)31)15-5-8-17-6-3-2-4-7-17/h2-4,6-7,9-14,16H,5,8,15H2,1H3,(H,27,32) |
InChI Key |
OSFXSGLQUUXXMU-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCCC5=CC=CC=C5 |
solubility |
not available |
Origin of Product |
United States |
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